molecular formula C9H13N3O B1614374 (4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine CAS No. 915707-59-4

(4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine

Cat. No.: B1614374
CAS No.: 915707-59-4
M. Wt: 179.22 g/mol
InChI Key: OGPGKFFHFGZOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification of Bicyclic Heterocyclic Systems

Bicyclic heterocyclic systems containing pyridooxazine frameworks can be systematically classified according to several structural criteria that define their chemical behavior and nomenclature patterns. The primary classification system relies on the identification of bridgehead atoms and the specific fusion patterns between the constituent rings. In the case of pyrido[3,2-b]oxazine systems, the classification follows the principles established for fused bicyclic compounds, where two rings share two adjacent atoms through a covalent bond connection.

The structural classification of (4-Methyl-3,4-dihydro-2H-pyrido[3,2-B]oxazin-7-YL)methylamine demonstrates the application of systematic nomenclature principles to complex heterocyclic architectures. The compound belongs to the category of fused bicyclic compounds, specifically representing a six-six ring system with one bridgehead nitrogen atom and one additional heteroatom in the form of oxygen. This classification places the compound within a well-defined structural family that exhibits predictable chemical properties and reactivity patterns.

The comprehensive classification system for pyridooxazine derivatives encompasses multiple structural variations, as documented in systematic studies of bicyclic systems. The following table presents the primary structural classifications within the pyridooxazine family:

Ring System Name of Basic Structure Bridgehead Configuration Heteroatom Pattern
1 Pyrido[2,1-b]oxazine N-bridgehead N,O
2 Pyrido[1,2-c]oxazine N-bridgehead N,O
3 Pyrido[2,1-c]oxazine N-bridgehead N,O
4 Pyrido[3,2-b]oxazine N-bridgehead N,O

The structural classification system also incorporates considerations of saturation levels and substitution patterns. For (4-Methyl-3,4-dihydro-2H-pyrido[3,2-B]oxazin-7-YL)methylamine, the "3,4-dihydro-2H" designation indicates partial saturation of the oxazine ring, while the "4-methyl" and "7-methylamine" substituents define specific functionalization patterns. This level of structural detail enables precise categorization within the broader pyridooxazine family and facilitates systematic structure-activity relationship studies.

The heterocyclic classification system extends beyond simple ring fusion patterns to encompass electronic structure considerations and conformational characteristics. Saturated portions of the bicyclic system, such as the oxazine ring in pyrido[3,2-b]oxazine derivatives, exhibit conformational flexibility that influences overall molecular geometry and chemical reactivity. This structural flexibility represents a key distinguishing feature that separates pyridooxazine systems from their fully aromatic analogs.

Historical Evolution of Pyrido[3,2-b]oxazine Scaffolds

The historical development of pyrido[3,2-b]oxazine scaffolds reflects the broader evolution of heterocyclic chemistry nomenclature and synthetic methodology over the past century. The systematic naming of these compounds originated from the foundational work of Arthur Rudolf Hantzsch and Karl Oskar Widman, who established the principles for heterocyclic nomenclature in the late nineteenth century. Their pioneering contributions provided the framework for the systematic classification and naming of complex bicyclic heterocyclic systems, including the pyrido[3,2-b]oxazine architecture.

The extended Hantzsch-Widman nomenclature system underwent significant refinement and codification through the efforts of the International Union of Pure and Applied Chemistry, particularly during the mid-twentieth century period when systematic organic nomenclature principles were established. The 1957 codification by the IUPAC Commission on Nomenclature of Organic Chemistry marked a crucial milestone in the standardization of heterocyclic naming conventions, providing the foundation for modern pyrido[3,2-b]oxazine nomenclature practices.

Early synthetic investigations of pyrido[3,2-b]oxazine systems were limited by the availability of suitable starting materials and the development of appropriate synthetic methodologies. The first documented synthesis of 3,4-dihydro-2H-pyrido[3,2-b]oxazine was achieved through reduction processes, representing a significant milestone in the accessibility of this structural framework. These pioneering synthetic efforts established the foundation for subsequent methodological developments that have enabled the preparation of diverse substituted derivatives.

The evolution of synthetic approaches to pyrido[3,2-b]oxazine scaffolds has been characterized by the development of increasingly sophisticated and efficient methodologies. Contemporary synthetic strategies encompass multicomponent reactions, cyclization processes, and tandem reaction sequences that enable the construction of complex substituted derivatives with high efficiency and selectivity. The development of these advanced synthetic methods has facilitated the exploration of structure-activity relationships and the discovery of compounds with enhanced chemical and biological properties.

Recent decades have witnessed a substantial expansion in the scope and application of pyrido[3,2-b]oxazine chemistry, driven by advances in both synthetic methodology and analytical characterization techniques. The availability of advanced spectroscopic methods, including two-dimensional nuclear magnetic resonance techniques, has enabled detailed structural elucidation and confirmation of regioisomeric products. These analytical advances have been instrumental in establishing structure-proof relationships and validating synthetic methodologies.

The historical trajectory of pyrido[3,2-b]oxazine scaffold development reflects broader trends in heterocyclic chemistry, including the emphasis on systematic nomenclature, the development of general synthetic methodologies, and the application of advanced analytical techniques. The compound (4-Methyl-3,4-dihydro-2H-pyrido[3,2-B]oxazin-7-YL)methylamine represents a contemporary example of this evolutionary process, incorporating sophisticated substitution patterns and functional group arrangements that reflect current synthetic capabilities and structural design principles.

Properties

IUPAC Name

(4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12-2-3-13-8-4-7(5-10)6-11-9(8)12/h4,6H,2-3,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPGKFFHFGZOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1N=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640355
Record name 1-(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-59-4
Record name 3,4-Dihydro-4-methyl-2H-pyrido[3,2-b]-1,4-oxazine-7-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915707-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki–Miyaura Coupling

Protocol :

  • React pyrido-oxazine bromides (e.g., 2b) with arylboronic acids under Pd(PPh₃)₄ catalysis in dioxane/H₂O.

Example :

Substrate Product Yield Conditions
2b (Br) + PhB(OH)₂ Biarylated derivative 82% 80°C, 2–14 h

Stille Coupling

Application : Synthesis of terpyridine ligands by coupling stannanes (e.g., 2-(tributylstannyl)pyridine) with brominated pyrido-oxazines.

Performance :

  • Yields range from 74% to 96% depending on substituents.

Purification and Quality Control

  • Chromatography : Silica gel column chromatography with EtOAc/hexane gradients (10–20%).
  • Purity : ≥95% by HPLC (aligned with Thermo Scientific’s product specifications).

Industrial-Scale Considerations

  • Scalability : Reactions are performed in DMF or dioxane, compatible with large-scale setups.
  • Cost drivers : Pd catalysts and specialized boronic acids impact economics for cross-coupled derivatives.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the pyridooxazine family, characterized by fused pyridine and oxazine rings. Key structural analogues include:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Purity Key Differences
(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methylamine 915707-59-4 C₉H₁₃N₃O 4-methyl, 7-methylamine 179.223 90–98% Primary amine at C7
N-Methyl derivative (7-[(methylamino)methyl]-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine) 921938-85-4 C₁₀H₁₅N₃O 4-methyl, 7-N-methylaminomethyl 193.25 95–98% N-methylation of the amine group
Unsubstituted pyridooxazine N/A C₇H₈N₂O No substituents 136.15 N/A Lack of methyl and methylamine groups

Structural Insights :

  • The primary amine in the target compound enhances its reactivity, making it a versatile intermediate for forming amides, imines, or salts .
  • The 4-methyl group on the oxazine ring increases lipophilicity compared to unsubstituted pyridooxazines, influencing solubility and metabolic stability .
Physicochemical Properties
Property Target Compound N-Methyl Derivative Unsubstituted Pyridooxazine
Molecular Weight 179.223 g/mol 193.25 g/mol 136.15 g/mol
LogP (Predicted) ~1.2 (moderate lipophilicity) ~1.8 (higher lipophilicity) ~0.5 (lower lipophilicity)
Solubility Moderate in polar solvents (DMSO, water) Lower aqueous solubility Higher aqueous solubility
Stability Sensitive to oxidation (primary amine) Improved stability Base stability

Key Observations :

  • The primary amine in the target compound may necessitate storage under inert conditions to prevent degradation, whereas the N-methyl derivative is more stable .

Biological Activity

(4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse sources, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C9H12N2O
  • Molecular Weight : 180.207 g/mol
  • CAS Number : 915707-59-4
  • Synonyms : 3,4-Dihydro-4-methyl-2H-pyrido[3,2-b][1,4]oxazine-7-carbal

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of thrombin inhibition and platelet aggregation. The following sections detail specific activities and findings from studies.

Thrombin Inhibition and Antithrombotic Properties

One notable area of research focuses on the compound's ability to inhibit thrombin and glycoprotein IIb/IIIa receptor activities. A study demonstrated that derivatives of 3,4-dihydro-2H-benzoxazine possess significant thrombin inhibitory activity with submicromolar inhibition constants (KiK_i) and effective inhibition of fibrinogen binding to the GPIIb/IIIa receptor . This dual action suggests potential for developing novel antithrombotic agents.

Case Study: Structure-Activity Relationship (SAR)

A systematic study explored the structure-activity relationship of various derivatives based on the 3,4-dihydro-2H-benzoxazine scaffold. By varying substituents around the nucleus and optimizing molecular interactions with target sites on thrombin and GPIIb/IIIa receptors, researchers identified several compounds with promising anticoagulant properties . Notably, compounds such as 17a and 17h showed balanced activity at both targets.

Toxicological Profile

The safety data sheets indicate that this compound has acute toxicity classifications that warrant caution. It is classified under:

  • Acute Oral Toxicity : Category 4
  • Skin Corrosion/Irritation : Category 1B
  • Serious Eye Damage/Eye Irritation : Category 1 .

These classifications highlight the need for careful handling in laboratory settings.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but appear to involve:

  • Inhibition of Thrombin : Compounds derived from this structure have been shown to effectively inhibit thrombin activity.
  • GPIIb/IIIa Receptor Antagonism : The ability to interfere with platelet aggregation further supports its potential as an antithrombotic agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Thrombin InhibitionSubmicromolar KiK_i values
GPIIb/IIIa AntagonismEffective inhibition of fibrinogen binding
Acute ToxicitySkin irritation and serious eye damage

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrido-oxazine core. Critical parameters include:

  • Reagent selection : Use of alkylating agents (e.g., methylamine derivatives) under basic conditions to introduce the methylamine group .
  • Purification : Employ techniques like preparative HPLC or column chromatography to isolate intermediates and final products. Evidence from structurally similar compounds suggests that optimizing solvent systems (e.g., dichloromethane/hexane gradients) improves yield .
  • Yield optimization : Monitor reaction progress via TLC or LC-MS, particularly during cyclization steps, to minimize side products .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Spectroscopic analysis : Combine 1H^1H-/13C^{13}C-NMR to confirm substituent positions on the pyrido-oxazine core. For example, the methylamine group’s protons typically resonate at δ 2.8–3.2 ppm in CDCl3_3 .
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z calculated for C10_{10}H13_{13}N3_3O: 192.1131) ensures molecular weight accuracy .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves and fume hoods due to potential irritant properties (analogous to pyrido-oxazine derivatives) .
  • Storage : Store under inert gas (argon) at –20°C to prevent oxidation of the dihydro-oxazine ring .
  • Waste disposal : Neutralize acidic/basic residues before disposal, following institutional guidelines for amine-containing compounds .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

  • Methodological Answer :

  • Crystal growth : Use slow evaporation in solvents like ethyl acetate/diethyl ether to obtain single crystals.
  • Data collection : Employ synchrotron X-ray sources for high-resolution (<1.0 Å) data, critical for distinguishing protonation states (e.g., amine vs. imine forms) .
  • Refinement : Use SHELXL for small-molecule refinement, applying restraints for disordered methyl groups or solvent molecules . Example: A related pyrido-oxazine derivative (CAS 921938-83-2) showed 97% occupancy for the methyl group in the final refinement .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, benzodioxin-containing analogs exhibit varying IC50_{50} values depending on cell permeability .
  • Metabolic stability : Evaluate hepatic microsomal stability (e.g., human vs. murine) to identify species-specific degradation pathways .
  • Epimerization checks : Monitor chiral centers via chiral HPLC, as racemization under physiological conditions can alter activity .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with homology models of target proteins (e.g., kinases or GPCRs). The methylamine group’s basicity (pKa_a ~9.5) suggests potential salt-bridge interactions with aspartate/glutamate residues .
  • MD simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational flexibility of the dihydro-oxazine ring, which may influence binding kinetics .
  • QSAR : Correlate substituent electronegativity (Hammett σ values) with activity trends in analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine
Reactant of Route 2
Reactant of Route 2
(4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.